molecular formula C5H13NO2 B6596051 Trimethylammonium acetate CAS No. 6850-27-7

Trimethylammonium acetate

Cat. No.: B6596051
CAS No.: 6850-27-7
M. Wt: 119.16 g/mol
InChI Key: KYWVDGFGRYJLPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylammonium acetate can be synthesized by the reaction of trimethylamine with acetic acid. The specific preparation method involves dissolving an appropriate amount of trimethylamine in water and then adding acetic acid dropwise to the trimethylamine solution while stirring . The reaction is typically carried out at room temperature, and the product is obtained through filtration and crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic acid to a solution of trimethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization and drying to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Buffering Agent in Biochemical Applications

TMAA is widely utilized as a buffering agent in biochemical experiments, particularly in chromatography and electrophoresis. Its ability to maintain a stable pH environment is crucial for the accurate analysis of biomolecules.

  • Buffer Composition : TMAA solutions are typically prepared at concentrations around 1M, providing an effective buffering range between pH 6.5 to 7.5, making it suitable for various biological assays .
  • Ion Pair Formation : TMAA has been shown to be more effective than ammonium acetate for forming ion pairs due to its hydrophobic nature, which enhances the retention of analytes during high-performance liquid chromatography (HPLC) .

Ionic Liquid Properties

As an ionic liquid, TMAA exhibits unique properties that make it suitable for various applications:

  • Sorption Materials : Research indicates that TMAA can be utilized in sorption processes, particularly for water vapor uptake. Studies have demonstrated that TMAA can achieve significant water absorption, making it a potential candidate for heat transformation technologies .
  • Thermal Stability : The thermal behavior of TMAA has been explored through molecular dynamics simulations, revealing its stability under varying conditions. This stability is essential for applications requiring consistent performance over time .

Role in Organic Synthesis

TMAA serves as a reagent in organic synthesis, particularly in the preparation of various chemical compounds:

  • Catalytic Activity : TMAA has been utilized as a catalyst in several organic reactions, enhancing reaction rates and yields. Its role as a modifier can improve the solubility of reactants and facilitate better interaction between them .
  • Synthesis of Ionic Liquids : The compound is also involved in the synthesis of other ionic liquids, expanding its utility in developing novel solvents for chemical reactions and extractions.

Case Study 1: Water Sorption Equilibrium

In a study conducted by Luberti et al., the water sorption equilibrium of 2-hydroxyethyl-trimethylammonium acetate was measured at various temperatures (298.25 K to 349.55 K). The results indicated that at high humidity levels (around 90%), the compound exhibited a water uptake exceeding 3.5 gW/gIL, highlighting its potential use in applications requiring moisture control .

Case Study 2: Chromatography Enhancements

Research presented at the Chromatography Forum discussed the advantages of using TMAA over traditional buffers like ammonium acetate in HPLC systems. The findings showed that TMAA provided better reproducibility and retention times for complex biomolecules, thus improving analytical outcomes .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Biochemical BuffersHPLC and electrophoresisMaintains pH stability; superior to ammonium acetate
Ionic Liquid PropertiesWater vapor sorptionHigh absorption capacity; applicable in heat transformation
Organic SynthesisCatalysis and reagent useEnhances reaction rates; improves solubility
Stability StudiesThermal behavior analysisDemonstrates stability under varying conditions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylammonium acetate is unique due to its smaller size and higher solubility in water compared to its larger counterparts like tetraethylammonium acetate and tetrabutylammonium acetate. This makes it particularly useful in applications requiring high solubility and efficient ion-pairing capabilities .

Biological Activity

Trimethylammonium acetate (TMAA), a quaternary ammonium salt, has garnered attention for its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C5_5H13_{13}NO2_2
  • Molecular Weight : Approximately 117.17 g/mol
  • Appearance : Colorless to yellowish liquid, miscible with water.

TMAA is synthesized through the neutralization of trimethylamine with acetic acid, yielding a compound that exhibits both hydrophilicity and ionic characteristics, making it suitable for various biochemical applications.

1. Enzyme Stabilization

Research indicates that TMAA can stabilize enzymes in biocompatible ionic liquids. For instance, it has been shown to maintain the activity of α-chymotrypsin, an important enzyme in digestive processes, suggesting its utility in biochemical applications where enzyme stability is crucial .

2. Antioxidant Properties

TMAA displays significant antioxidant activity. Studies utilizing the DPPH free radical scavenging assay and the CUPRAC assay have demonstrated its ability to scavenge free radicals effectively, which is vital for preventing oxidative stress in biological systems .

3. Antibacterial Activity

TMAA exhibits antibacterial properties against several human pathogenic bacteria. In studies involving synthesized derivatives of TMAA, compounds demonstrated effective inhibition against pathogens such as E. coli and Staphylococcus aureus, indicating potential applications in medicinal chemistry .

Case Study 1: Enzyme Activity in Ionic Liquids

In a study examining the role of TMAA in stabilizing α-chymotrypsin within ionic liquids, researchers found that TMAA not only preserved enzyme activity but also enhanced reaction rates compared to traditional solvents. This suggests that TMAA could be pivotal in developing more efficient enzymatic processes in industrial applications.

Case Study 2: Antioxidant and Antibacterial Effects

Another investigation focused on the synthesis of 3,4-dihydropyrimidinones using TMAA as a catalyst. The resulting compounds were tested for their antioxidant and antibacterial activities. The results indicated that these compounds exhibited strong antioxidant properties and significant antibacterial effects against multiple strains of bacteria .

Comparative Analysis

The following table summarizes the biological activities of TMAA compared to similar compounds:

Compound NameAntioxidant ActivityAntibacterial ActivityEnzyme Stabilization
This compound (TMAA)HighEffective against multiple pathogensYes
Triethylammonium acetateModerateEffectiveYes
Tetraethylammonium bromideLowLimitedNo

The biological activities of TMAA are attributed to its ionic nature and ability to interact with biomolecules:

  • Enzyme Stabilization : The presence of ionic interactions helps maintain enzyme conformation and activity.
  • Antioxidant Action : TMAA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antibacterial Mechanism : The quaternary ammonium structure disrupts bacterial cell membranes, leading to cell lysis.

Properties

CAS No.

6850-27-7

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

acetic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4)

InChI Key

KYWVDGFGRYJLPE-UHFFFAOYSA-N

SMILES

CC(=O)[O-].C[NH+](C)C

Canonical SMILES

CC(=O)O.CN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Trimethylammonium acetate

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